3-[2-(2-methylpropyl)pyrrolidine-1-carbonyl]-1H-quinoxalin-2-one
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Overview
Description
3-[2-(2-methylpropyl)pyrrolidine-1-carbonyl]-1H-quinoxalin-2-one is a complex organic compound that features a quinoxaline core with a pyrrolidine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-methylpropyl)pyrrolidine-1-carbonyl]-1H-quinoxalin-2-one typically involves multi-step organic reactions. One common approach is the selective synthesis of pyrrolidin-2-ones via the cascade reactions of N-substituted piperidines. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-methylpropyl)pyrrolidine-1-carbonyl]-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinoxaline core or the pyrrolidine substituent.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives.
Scientific Research Applications
3-[2-(2-methylpropyl)pyrrolidine-1-carbonyl]-1H-quinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[2-(2-methylpropyl)pyrrolidine-1-carbonyl]-1H-quinoxalin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives and pyrrolidine-containing molecules. Examples are pyrrolidine-2-one, pyrrolidine-2,5-dione, and various quinoxaline-based drugs.
Uniqueness
What sets 3-[2-(2-methylpropyl)pyrrolidine-1-carbonyl]-1H-quinoxalin-2-one apart is its unique combination of a quinoxaline core with a pyrrolidine substituent. This structural feature imparts specific chemical and biological properties that can be leveraged in various applications .
Properties
Molecular Formula |
C17H21N3O2 |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
3-[2-(2-methylpropyl)pyrrolidine-1-carbonyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C17H21N3O2/c1-11(2)10-12-6-5-9-20(12)17(22)15-16(21)19-14-8-4-3-7-13(14)18-15/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H,19,21) |
InChI Key |
QTNLBNUAOTXNIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CCCN1C(=O)C2=NC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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